molecular formula C16H23N3O3 B14770251 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate

Cat. No.: B14770251
M. Wt: 305.37 g/mol
InChI Key: FPBNNERSUMQJAK-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate is a complex organic compound with a molecular formula of C18H27N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-2-aminopropanoyl pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and high-throughput screening can optimize the reaction conditions and scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
  • Benzyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate)

Uniqueness

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The compound’s structure allows for diverse functionalization, making it a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(19)10-18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)

InChI Key

FPBNNERSUMQJAK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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